molecular formula C11H11FO2 B2785653 2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid CAS No. 1225708-37-1

2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid

Cat. No.: B2785653
CAS No.: 1225708-37-1
M. Wt: 194.205
InChI Key: BYRMXDOGVHAACJ-UHFFFAOYSA-N
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Description

2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid is a synthetic compound that belongs to the class of cyclopropyl carboxylic acids. It is characterized by a cyclopropyl group attached to the carboxylic acid functional group. This compound is often used as an intermediate in the synthesis of various pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid typically involves the reaction of 2-fluorophenylacetic acid with cyclopropyl derivatives under specific conditions. One common method includes the use of cyclopropyl bromide in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification methods such as crystallization or chromatography is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical processes. For instance, it may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby exhibiting anti-inflammatory properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorophenylacetic acid
  • Cyclopropyl 2-fluorobenzyl ketone
  • Methyl 2-fluorophenylacetate
  • 4-(2-Fluorophenyl)-1H-pyrazole
  • 1-Piperidineacetic acid, α-(2-fluorophenyl)-, (αR)-
  • 1-(5-bromo-2-hydroxyphenyl)-2-(2-fluorophenyl)ethan-1-one
  • Benzeneacetic acid, α-bromo-2-fluoro-, methyl ester, (±)-
  • 2-(2-Fluorophenyl)-2-methylpropionic acid

Uniqueness

2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid is unique due to its cyclopropyl group, which imparts distinct chemical properties and reactivity. This structural feature can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialized compounds.

Properties

IUPAC Name

2-[1-(2-fluorophenyl)cyclopropyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-9-4-2-1-3-8(9)11(5-6-11)7-10(13)14/h1-4H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRMXDOGVHAACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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